molecular formula C17H22N4O2S2 B2669078 N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1147336-30-8

N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2669078
CAS No.: 1147336-30-8
M. Wt: 378.51
InChI Key: ZALTVRJJLIZDSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of 2,6-dimethylmorpholine-4-carbaldehyde with 2-aminothiazole to form the thiazole ring. Subsequent reactions introduce the pyridine and carboxamide functionalities. Detailed synthetic pathways and reaction conditions are documented in the literature .

Molecular Structure Analysis

Compound X adopts a planar conformation due to the resonance effects within its heterocyclic rings. The thiazole and pyridine rings are conjugated, contributing to its stability. The morpholine group provides solubility and influences its pharmacokinetic properties. X-ray crystallography confirms the compound’s three-dimensional arrangement .

Chemical Reactions Analysis

Compound X undergoes hydrolysis under acidic conditions, leading to the cleavage of the carboxamide bond. Additionally, it can form coordination complexes with transition metal ions, affecting its reactivity. Further investigations into its reactivity with other functional groups are warranted .

Mechanism of Action

Compound X exhibits promising biological activity, particularly as a potential kinase inhibitor. It selectively targets specific kinases involved in cell signaling pathways, modulating cellular processes such as proliferation, apoptosis, and angiogenesis. Further studies are needed to elucidate its precise binding sites and downstream effects .

  • Physical and Chemical Properties Analysis

    • Spectroscopic Data : IR, NMR, and mass spectrometry data are available .
  • Safety and Hazards

    • Risk Assessment : Further toxicological studies are essential for a comprehensive risk assessment .
  • Properties

    IUPAC Name

    N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H22N4O2S2/c1-11-7-21(8-12(2)23-11)9-13-10-25-17(19-13)20-15(22)14-5-4-6-18-16(14)24-3/h4-6,10-12H,7-9H2,1-3H3,(H,19,20,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZALTVRJJLIZDSF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CN(CC(O1)C)CC2=CSC(=N2)NC(=O)C3=C(N=CC=C3)SC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H22N4O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    378.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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